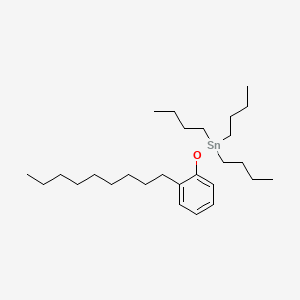
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a naturally occurring compound found in various plant species. It belongs to the class of carbazole alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the prenylation of carbazole derivatives followed by formylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound from plant materials. For chemical synthesis, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.
Reduction: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and health supplements.
Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-7-(3-methyl-2-butenyl)-2,3-dihydro-5-benzofuranpropenoic acid
- Phenyl(2,4,6-trihydroxy-3-(2-hydroxy-7-methyl-3-methyleneoct-6-en-1-yl)-5-(3-methylbut-2-en-1-yl)phenyl)methanone
Uniqueness
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde stands out due to its unique combination of a carbazole core with a prenylated side chain and an aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-hydroxy-7-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)3-4-12-5-6-14-15-8-13(10-20)18(21)9-17(15)19-16(14)7-12/h3,5-10,19,21H,4H2,1-2H3 |
Clave InChI |
NJNRUQLGFGMSTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)


![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

